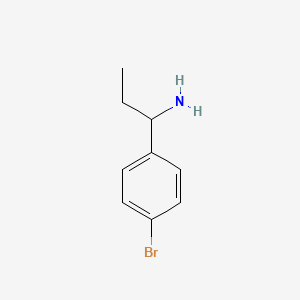

1-(4-Bromophenyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392430 | |

| Record name | 1-(4-bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74877-09-1 | |

| Record name | 4-Bromo-α-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromophenyl)propan-1-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Bromophenyl)propan-1-amine. The information is compiled from various chemical data sources to support research and development activities.

Compound Identification

This compound is a halogenated aromatic amine. It is classified as an organic building block, often used in the synthesis of more complex molecules in pharmaceutical and chemical research.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 74877-09-1[1][2] |

| Molecular Formula | C₉H₁₂BrN[1] |

| Synonyms | alpha-Ethyl-4-bromobenzylamine, 4-Bromo-α-ethylbenzenemethanamine, 1-Amino-1-(4-bromophenyl)propane[1] |

| InChI Key | WKPWFAZJGVXPCH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)N |

Physicochemical Properties

The compound's properties are summarized in the table below. It is important to note that while some physical properties are well-documented, others like melting and boiling points are not consistently reported for the free base form in the available literature.

| Property | Value | Source |

| Molecular Weight | 214.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Purity | Typically ≥97% | [1] |

| Topological Polar Surface Area | 26 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| XLogP3-AA (Predicted) | 2.4 | [4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |

Chemical Properties and Reactivity

This compound is a primary amine, which imparts basic properties to the molecule. It readily forms salts, such as the hydrochloride salt, upon reaction with acids.[3][6] The presence of the aromatic bromine atom and the amine group makes it a versatile intermediate for various chemical transformations, including N-alkylation, acylation, and cross-coupling reactions.

Stability: The compound should be stored under an inert atmosphere at refrigerated temperatures (2–8 °C) to prevent degradation.[2] It is sensitive to air and moisture.

Experimental Protocols

General Synthesis Workflow

A common synthetic route to primary amines like this compound involves the reductive amination of a corresponding ketone. The general workflow for such a synthesis and subsequent purification is outlined below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 74877-09-1 [amp.chemicalbook.com]

- 3. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 5. 3-(4-broMophenyl)propan-1-aMine CAS#: 65984-53-4 [m.chemicalbook.com]

- 6. 856562-96-4 | (R)-1-(4-bromophenyl)propan-1-amine hydrochloride - Moldb [moldb.com]

Spectroscopic Profile of 1-(4-Bromophenyl)propan-1-amine: A Technical Guide

Introduction

1-(4-Bromophenyl)propan-1-amine is a primary amine containing a chiral center and a brominated aromatic moiety. As a member of the aryl-substituted amine class, it holds potential as a building block in medicinal chemistry and organic synthesis. The bromine atom, in particular, serves as a useful handle for further functionalization, for instance, in transition metal-catalyzed cross-coupling reactions. An accurate and comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, the terminal methyl group, and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to Br) | Deshielded by the electronegative bromine atom. |

| ~ 7.20 | Doublet (d) | 2H | Ar-H (meta to Br) | Shielded relative to the ortho protons. |

| ~ 4.05 | Triplet (t) | 1H | CH-NH₂ | Benzylic proton, deshielded by the aromatic ring and nitrogen. Coupled to the adjacent CH₂ group. |

| ~ 1.70 | Multiplet (m) | 2H | CH₂-CH₃ | Diastereotopic protons, may appear as a complex multiplet. Coupled to CH and CH₃ protons. |

| ~ 1.50 | Singlet (br) | 2H | NH₂ | Broad signal due to quadrupole broadening and chemical exchange. Position is concentration-dependent. |

| ~ 0.90 | Triplet (t) | 3H | CH₂-CH₃ | Terminal methyl group, coupled to the adjacent CH₂ group. |

¹³C NMR Data (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule, including the four distinct aromatic carbons and the three aliphatic carbons.

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 143.0 | Ar-C (C-CH) | Quaternary carbon attached to the propyl-amine group. |

| ~ 131.5 | Ar-CH (ortho to Br) | |

| ~ 128.5 | Ar-CH (meta to Br) | |

| ~ 121.0 | Ar-C (C-Br) | Quaternary carbon attached to bromine; signal may be less intense. |

| ~ 57.0 | CH-NH₂ | Carbon attached to nitrogen, significantly deshielded. |

| ~ 31.0 | CH₂-CH₃ | |

| ~ 10.5 | CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the amine N-H bonds, aromatic and aliphatic C-H bonds, and the C-Br bond.

Key IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400 - 3250 | Medium | N-H stretch (asymmetric & symmetric) | Primary amines typically show two distinct bands in this region.[1] Their broadness can be influenced by hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | |

| 2960 - 2850 | Medium | Aliphatic C-H stretch | |

| 1620 - 1580 | Medium | NH₂ scissoring (bending) | This bending vibration is characteristic of primary amines.[1] |

| 1590, 1485 | Strong | Aromatic C=C stretch | Two or three bands are typical for benzene derivatives. |

| 1250 - 1020 | Medium | C-N stretch | |

| ~ 1070 | Strong | C-Br stretch (Aromatic) | The exact position can vary, but this is a typical region for aryl bromides. |

| 850 - 810 | Strong | C-H out-of-plane bend | Indicative of 1,4-disubstitution (para) on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the presence of bromine is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectral Data

| m/z (Mass/Charge) | Assignment | Notes |

| 213 / 215 | [M]⁺ (Molecular Ion) | The parent ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |

| 184 / 186 | [M - C₂H₅]⁺ | Loss of the ethyl group via cleavage alpha to the nitrogen, a common fragmentation for amines. |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |

| 104 | [C₇H₅NH₂]⁺ | Loss of HBr from the [M - C₂H₅]⁺ fragment. |

| 58 | [CH(NH₂)CH₂CH₃]⁺ | Cleavage of the bond between the benzylic carbon and the aromatic ring. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16-64 scans are typically averaged.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument). Use proton broadband decoupling. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification. Alternatively, direct insertion probe methods can be used.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. Scan a mass range appropriate for the compound, for example, m/z 40-300.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)propan-1-amine (CAS Number: 74877-09-1)

Disclaimer: Direct experimental data for 1-(4-bromophenyl)propan-1-amine (CAS 74877-09-1) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and supplements this with data from structurally related compounds, particularly other halogenated phenylpropanolamines, to infer potential biological activities and safety considerations. This information is intended for research and drug development professionals and should be used as a reference for further investigation.

Chemical and Physical Properties

This compound, also known as 4-bromo-alpha-ethyl-benzenemethanamine, is a halogenated derivative of phenylpropanolamine. Its chemical structure features a bromine atom at the para position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74877-09-1 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.11 g/mol | [1] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR | Available |

| IR | Available |

| Mass Spectrometry | Available |

Synthesis

A plausible synthetic route to this compound is via the reductive amination of 1-(4-bromophenyl)propan-1-one. This common method for amine synthesis involves the reaction of a ketone with an amine source in the presence of a reducing agent.

Caption: Plausible synthetic route for this compound.

Potential Biological Activity and Signaling Pathways

Compounds with this structural motif are often investigated for their effects on G-protein coupled receptors (GPCRs), particularly serotonin receptors like 5-HT₂A. Agonism at the 5-HT₂A receptor is a hallmark of many psychoactive phenylalkylamines. The canonical signaling pathway for the 5-HT₂A receptor involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Hypothetical 5-HT₂A receptor signaling pathway for this compound.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are generalized methodologies for key assays that would be relevant for characterizing this compound, based on protocols for structurally similar molecules.

Radioligand Binding Assay for Monoamine Transporters

This assay would determine the affinity of this compound for DAT, NET, and SERT.

Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of this compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).

In Vitro Functional Assay for 5-HT₂A Receptor Activation

This assay would measure the functional activity of this compound at the 5-HT₂A receptor, for instance, by measuring calcium mobilization.

Workflow:

Caption: Workflow for a calcium mobilization assay.

Detailed Steps:

-

Cell Culture: Plate cells stably expressing the human 5-HT₂A receptor in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the half-maximal effective concentration (EC₅₀) and the maximum effect (Emax).

Safety Data

Specific GHS classification and comprehensive toxicological data for this compound are not available.[3] However, based on data for structurally related para-halogenated amphetamines, the following hazards should be considered.

Table 3: Potential Hazards and Safety Precautions (Inferred from Related Compounds)

| Hazard Category | Potential Hazard | Recommended Precautions |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area or fume hood. |

| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wash thoroughly after handling. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |

| Neurotoxicity | Para-halogenated amphetamines have been shown to have neurotoxic potential, possibly through mitochondrial dysfunction and induction of apoptosis.[4][5] | Handle with caution and minimize exposure. |

| Hepatotoxicity | Para-halogenation of amphetamines may increase hepatic toxicity mediated by mitochondrial impairment.[2] | Use appropriate containment measures. |

First Aid Measures (General Recommendations):

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Note: This safety information is based on extrapolation and a formal risk assessment should be conducted before handling this compound.

Conclusion

This compound is a compound with limited available data. Its structural characteristics suggest it may have activity as a monoamine transporter ligand and potentially as a 5-HT₂A receptor agonist. Researchers interested in this compound should proceed with caution, conducting thorough in-house characterization of its physicochemical, pharmacological, and toxicological properties. The experimental protocols and safety information provided in this guide, based on related compounds, offer a starting point for such investigations.

References

- 1. fishersci.com [fishersci.com]

- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 3. guidechem.com [guidechem.com]

- 4. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1-(4-Bromophenyl)propan-1-amine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 1-(4-bromophenyl)propan-1-amine and its derivatives. The primary focus of available research has been on the pharmacological effects of its cathinone derivative, 4-bromomethcathinone (4-BMC), a compound known to interact with monoamine transporters. This document synthesizes the current understanding of the mechanism of action, structure-activity relationships, and potential toxicological profiles of these compounds. Furthermore, it details established experimental protocols for assessing their biological effects and explores other potential activities, such as antimicrobial and anticancer properties, based on related bromophenyl structures.

Introduction

This compound is a chiral primary amine that serves as a synthetic intermediate in the development of various biologically active compounds. The introduction of a bromine atom to the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. While data on the parent compound is limited, its derivatives, particularly those with modifications to the propanamine side chain, have been investigated for their effects on the central nervous system. The most studied of these is 4-bromomethcathinone (4-BMC), a synthetic cathinone.

Interaction with Monoamine Transporters

The primary mechanism of action for many derivatives of this compound, such as 4-BMC, is their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the neurotransmitter signal.

Mechanism of Action: A Dual Role

Compounds like 4-BMC act as both monoamine reuptake inhibitors and releasing agents . As inhibitors, they bind to the transporters, preventing the reuptake of dopamine, serotonin, and norepinephrine, leading to an increased concentration of these neurotransmitters in the synapse. As releasing agents, they can be transported into the presynaptic neuron and induce a reverse transport (efflux) of neurotransmitters. This dual action classifies them as Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) or Triple Releasing Agents (TRAs).

Quantitative Data on Monoamine Transporter Affinity

The following table summarizes the in vitro binding affinities (Ki) of 4-bromomethcathinone (4-BMC) for human monoamine transporters. A lower Ki value indicates a higher binding affinity.

| Compound | hDAT (Ki, nM) | hSERT (Ki, nM) | hNET (Ki, nM) |

| 4-Bromomethcathinone (4-BMC) | 1430 | 230 | 830 |

Data sourced from studies on synthetic cathinones.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications and their effects include:

-

Substitution on the Phenyl Ring: The presence and position of the bromine atom influence selectivity. Halogenation at the para-position, as in 4-BMC, tends to increase affinity for the serotonin transporter.

-

Modifications to the Side Chain:

-

β-Ketonone: The presence of a ketone at the beta position is characteristic of cathinone derivatives and is crucial for their activity as monoamine releasing agents.

-

N-Alkylation: The nature of the substituent on the amino group can modulate potency and selectivity.

-

Other Potential Biological Activities

While the primary focus has been on neuropharmacology, derivatives of bromophenyl compounds have been investigated for other therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various bromophenol and bromophenyl derivatives. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The cytotoxic effects of bromophenyl-containing compounds against various cancer cell lines have also been explored. For example, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant growth inhibition in cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or interference with cell cycle progression.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound to a specific transporter.

-

Objective: To determine the inhibition constant (Ki) of a test compound for DAT, SERT, and NET.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (e.g., 4-BMC).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake/Release Assay

This assay measures the ability of a compound to inhibit neurotransmitter uptake or induce its release.

-

Objective: To determine the potency of a test compound to inhibit the uptake of or stimulate the release of dopamine, serotonin, or norepinephrine.

-

Materials:

-

Synaptosomes (nerve terminals) isolated from rat brain tissue or cells expressing the transporters.

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

-

Test compound.

-

Uptake buffer.

-

-

Procedure (Uptake Inhibition):

-

Pre-incubate synaptosomes or cells with varying concentrations of the test compound.

-

Add the radiolabeled neurotransmitter to initiate uptake.

-

Incubate for a short period.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the synaptosomes or cells.

-

Determine the IC50 for uptake inhibition.

-

-

Procedure (Release Assay):

-

Pre-load synaptosomes or cells with a radiolabeled neurotransmitter.

-

Wash to remove excess unincorporated radiolabel.

-

Add the test compound to stimulate release.

-

After incubation, separate the cells/synaptosomes from the supernatant.

-

Measure the radioactivity in the supernatant (released neurotransmitter).

-

Calculate the percentage of release relative to a known releasing agent.

-

Cytotoxicity Assay

This assay evaluates the toxic effects of a compound on cells.

-

Objective: To determine the concentration of a test compound that causes a 50% reduction in cell viability (IC50).

-

Materials:

-

A suitable cell line (e.g., HeLa, HepG2).

-

Cell culture medium and supplements.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilizing agent (e.g., DMSO).

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Conclusion

This compound and its derivatives represent a class of compounds with significant biological activity, primarily centered on their interaction with monoamine transporters. The available data, largely focused on the cathinone derivative 4-BMC, indicates a role as a triple reuptake inhibitor and releasing agent. The structure-activity relationships highlight the importance of the para-bromine substitution and side-chain modifications in determining the pharmacological profile. While the neuropharmacological effects are most studied, preliminary evidence suggests potential for these and related bromophenyl compounds in antimicrobial and anticancer applications, warranting further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of the biological activities of this chemical class.

Disclaimer: The information provided in this document is for research and informational purposes only and does not constitute medical advice. The compounds discussed may have psychoactive and potentially harmful effects and should be handled with appropriate safety precautions in a research setting.

Therapeutic Potential of Bromophenyl Amine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenyl amine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromophenyl moiety into various heterocyclic and acyclic scaffolds has led to the discovery of potent agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The bromine atom, a halogen, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of bromophenyl amine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Applications

Bromophenyl amine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Tubulin Inhibitors

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity.[1][2][3] Several of these compounds exhibited significant growth inhibition against various cancer cell lines. Molecular docking studies suggest that these compounds bind to the tubulin–combretastatin A-4 binding site, thereby inhibiting tubulin polymerization, a critical process for cell division.[1][2]

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1][2][3]

| Compound | Target Cell Line | Activity Metric | Value |

| 4e | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 41.25% |

| 4i | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 38.94% |

| 4i | UO-31 (Renal Cancer) | % Growth Inhibition (PGI) | 30.14% |

| 4i | CCRF-CEM (Leukemia) | % Growth Inhibition (PGI) | 26.92% |

| 4i | EKVX (Non-Small Cell Lung Cancer) | % Growth Inhibition (PGI) | 26.61% |

| 4i | OVCAR-5 (Ovarian Cancer) | % Growth Inhibition (PGI) | 23.12% |

Activity measured at a concentration of 10 µM.

Kinase Inhibitors

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several bromophenyl amine derivatives have been identified as potent kinase inhibitors.

Novel pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors. PLK4 is a key regulator of centriole duplication, and its overexpression is observed in various cancers.[4][5]

Table 2: PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives [4][5]

| Compound | IC50 (µM) |

| 8h | 0.0067 |

Quinoline-oxadiazole hybrids containing a bromophenyl moiety have been synthesized and shown to inhibit EGFR tyrosine kinase, a key target in cancer therapy.[6][7]

Table 3: EGFR Tyrosine Kinase Inhibitory Activity

| Compound | Target | IC50 (µM) |

| Quinoline-oxadiazole hybrid 19 | EGFR | 0.313 |

Antiproliferative Activity

Various other bromophenyl amine derivatives have demonstrated significant antiproliferative activity against different cancer cell lines.

Table 4: Antiproliferative Activity of Bromophenyl Amine Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast Cancer) | IC50 | Comparable to 5-fluorouracil | [8][9] |

| Pyrimidin-2-amine derivatives | MCF-7 (Breast Cancer) | IC50 | Varies (some < 0.05) | [4][10] |

| Pyrimidin-2-amine derivatives | MDA-MB-231 (Breast Cancer) | IC50 | Varies (some < 0.05) | [4][10] |

| Pyrimidin-2-amine derivatives | BT474 (Breast Cancer) | IC50 | Varies (some < 0.05) | [4] |

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Bromophenyl amine compounds have shown promise as both antibacterial and antifungal agents.

Antibacterial Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have exhibited promising antibacterial activity, comparable to the standard drug norfloxacin.[8]

Table 5: Antibacterial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [8]

| Compound | Bacterial Strain | Activity Metric | Value |

| p2, p3, p4, p6 | Various bacteria | MIC | Comparable to Norfloxacin |

Antifungal Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrated antifungal activity comparable to fluconazole.[8]

Table 6: Antifungal Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [8]

| Compound | Fungal Strain | Activity Metric | Value |

| p2, p3, p4, p6 | Various fungi | MIC | Comparable to Fluconazole |

Experimental Protocols

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[1][2]

A general three-step synthesis is employed:

-

Formation of Substituted Phenyl Urea: Substituted anilines are reacted with sodium cyanate in acetic acid at room temperature.

-

Formation of Substituted Phenyl Semicarbazide: The substituted phenyl urea is refluxed with hydrazine hydrate in ethanol.

-

Cyclization to form the Triazole Ring: The substituted phenyl semicarbazide is reacted with 3-bromobenzonitrile in n-butanol with potassium carbonate at 120°C.

Anticancer Activity Evaluation (NCI-60 Screen)[1][11]

The anticancer activity of the compounds is determined according to the US National Cancer Institute (NCI) protocol.

-

Cell Lines: A panel of 58-60 different human tumor cell lines is used.

-

Drug Concentration: Compounds are typically tested at a single high dose (e.g., 10 µM).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).

-

Endpoint Measurement: Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Data Analysis: Results are expressed as the percentage of growth inhibition (PGI).

Sulforhodamine B (SRB) Assay[8][12][13][14]

-

Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

-

Compound Addition: Add various concentrations of the test compound to the wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Remove unbound dye with acetic acid.

-

Solubilization: Solubilize the protein-bound dye with Tris base.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm).

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)[15][16][17]

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.

-

Reagents: A europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer.

-

Procedure:

-

The kinase, antibody, and test compound are incubated together.

-

The tracer is added.

-

Binding of both the antibody and tracer to the kinase results in a high FRET signal.

-

Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.

-

-

Detection: The TR-FRET signal is measured on a plate reader.

Minimum Inhibitory Concentration (MIC) Determination[18][19][20][21][22]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The wells are examined for visible turbidity. The MIC is the lowest concentration in a well that remains clear.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

As mentioned, certain bromophenyl amine triazole derivatives inhibit cancer cell growth by disrupting microtubule dynamics through binding to tubulin.

EGFR Signaling Pathway Inhibition

Bromophenyl amine-containing quinazoline derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. This blocks the autophosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and survival.

Conclusion

Bromophenyl amine compounds constitute a rich source of biologically active molecules with significant therapeutic potential. The studies highlighted in this guide demonstrate their promise as anticancer and antimicrobial agents. The versatility of the bromophenyl amine scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies. The detailed protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of new drugs based on this important chemical class.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

Structure-Activity Relationship of 1-(4-Bromophenyl)propan-1-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(4-bromophenyl)propan-1-amine analogs, with a primary focus on their interaction with monoamine transporters. Due to a lack of extensive direct research on this specific class of compounds, this guide synthesizes data from structurally related phenethylamine and amphetamine analogs to infer the SAR. The document details the effects of structural modifications on the potency and selectivity of these compounds as monoamine transporter ligands. Furthermore, it outlines standard experimental protocols for assessing their biological activity and provides visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound and its analogs belong to the broader class of phenethylamines, a scaffold known to interact with various biological targets, most notably the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapeutic agents and substances of abuse. The introduction of a bromine atom at the para-position of the phenyl ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to elucidate the structure-activity relationships that govern the biological activity of these analogs.

Inferred Structure-Activity Relationships

The biological activity of this compound analogs is primarily dictated by substitutions on the phenyl ring, the alkyl chain, and the terminal amine.

-

Phenyl Ring Substitution: The 4-bromo substitution is a key feature. Halogenation at the para-position of the phenethylamine scaffold is known to influence selectivity towards the different monoamine transporters. For instance, para-substituted amphetamines can exhibit neurotoxic effects and lead to long-term depletion of serotonin.

-

Alkyl Chain Modification: The length and substitution on the propane chain can significantly impact potency and selectivity. An alpha-methylation (as seen in amphetamine analogs) generally increases stimulant properties and can alter the interaction with monoamine transporters from a simple uptake inhibitor to a releasing agent.

-

Amine Group Substitution: N-alkylation or N-arylation can modulate the affinity for monoamine transporters. For example, in related compounds, N-methylation can enhance potency at certain transporters.

Quantitative Data on Structurally Related Analogs

While a comprehensive dataset for this compound analogs is not publicly available, the following tables summarize the in vitro binding affinities of structurally related bromo-substituted compounds at the dopamine and norepinephrine transporters.

Table 1: In Vitro Binding Affinities of Bromo-Substituted Methylphenidate Analogs at Monoamine Transporters

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| dl-threo-methylphenidate | 82 | 440 | >1000 |

| o-bromo-dl-threo-methylphenidate | 13 | 32 | >1000 |

| m-bromo-dl-threo-methylphenidate | 4 | 20 | >1000 |

| p-bromo-dl-threo-methylphenidate | 20 | 31 | >1000 |

Data extracted from a study on bromine-substituted analogs of methylphenidate and their binding to monoamine transporters.[1]

Inferred Signaling Pathways and Mechanism of Action

Based on the pharmacology of related compounds like 4-bromoamphetamine, which acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), it can be inferred that this compound analogs likely interact with monoamine transporters to inhibit the reuptake of neurotransmitters, and may also act as releasing agents.

References

In-Depth Technical Guide: Stability and Degradation Pathways of 1-(4-Bromophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the chemical compound 1-(4-Bromophenyl)propan-1-amine. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from published literature on structurally related compounds, including primary benzylamines and brominated aromatic compounds. The document outlines plausible degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also presents extrapolated quantitative data and detailed experimental protocols to guide researchers in designing and executing stability-indicating studies. The information herein is intended to serve as a foundational resource for anticipating potential stability issues, identifying likely degradation products, and developing robust analytical methods for this compound in a research and drug development context.

Introduction

This compound, also known as 4-bromo-α-ethylbenzylamine, is a primary amine containing a brominated aromatic ring. Its structural features suggest susceptibility to several degradation pathways that can impact its purity, potency, and safety profile. Understanding the inherent stability of this compound is critical for its proper handling, storage, and application in pharmaceutical development and other scientific research. This guide addresses the core stability concerns by examining the likely effects of hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| CAS Number | 74877-09-1 | [2] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. These pathways are primarily inferred from studies on analogous compounds.

Hydrolytic Degradation

While primary amines are generally stable to hydrolysis, forced conditions, particularly at elevated temperatures and extreme pH, could potentially lead to degradation. However, literature on the direct hydrolysis of simple benzylamines under typical pharmaceutical stress conditions is scarce, suggesting a relatively high stability in aqueous solutions.

Oxidative Degradation

Oxidative degradation is a significant potential pathway for primary amines. The primary amine moiety in this compound is susceptible to oxidation, which can lead to the formation of an imine intermediate. This imine can subsequently be hydrolyzed to form 4-bromobenzaldehyde and ethylamine. This pathway is a common degradation route for benzylamines.[3] The use of oxidizing agents like hydrogen peroxide (H₂O₂) is a standard method to induce such degradation in forced stability studies.[4]

A proposed oxidative degradation pathway is illustrated in the following diagram:

Caption: Proposed oxidative degradation of this compound.

Photodegradation

Compounds containing a brominated aromatic ring are often susceptible to photodegradation. The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to debromination and the formation of radical species. Studies on other brominated aromatic compounds have shown that debromination is a primary photodegradation pathway.[5][6] The degradation kinetics often follow a pseudo-first-order model.

A simplified photodegradation pathway is shown below:

Caption: Simplified photodegradation pathway via C-Br bond cleavage.

Thermal Degradation

Thermal stress can induce degradation of benzylamines, primarily through cleavage of the C-N bond. The high temperatures used in analytical techniques like gas chromatography (GC) can sometimes lead to thermal decomposition of amines if not optimized.[7] The primary degradation products would likely be 4-bromostyrene and ammonia, or other radical-derived products.

The following diagram illustrates a potential thermal degradation pathway:

Caption: Potential thermal degradation via C-N bond cleavage.

Quantitative Data from Analogous Compounds

Table 2: Photodegradation Kinetics of Brominated Flame Retardants in n-Hexane

| Compound | Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |

| Pentabromotoluene | 180-400 | 0.1800 | 3.85 | [5][6] |

| Pentabromotoluene | 334-365 | 0.0058 | 120.40 | [5][6] |

| Pentabromoethylbenzene | 180-400 | 0.1942 | 3.57 | [5][6] |

| Pentabromoethylbenzene | 334-365 | 0.0062 | 112.12 | [5][6] |

This data is for illustrative purposes to show the effect of UV wavelength on the degradation of brominated aromatic compounds. The actual rates for this compound may vary significantly.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques employed.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). This stock solution will be used for all stress studies.

Hydrolytic Degradation

Workflow:

Caption: Workflow for hydrolytic degradation studies.

Protocol:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate all three solutions at 60°C for 24 hours.

-

After incubation, cool the solutions to room temperature.

-

Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Oxidative Degradation

Workflow:

Caption: Workflow for oxidative degradation studies.

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Photodegradation

Workflow:

Caption: Workflow for photodegradation studies.

Protocol:

-

Expose a thin layer of the solid compound or a solution of the compound in a quartz cuvette to a UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).[8]

-

Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

-

Sample at appropriate time intervals.

-

Prepare the samples for analysis by dissolving (if solid) and diluting to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation

Workflow:

Caption: Workflow for thermal degradation studies.

Protocol:

-

Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Dissolve a known amount of the stressed solid in a suitable solvent.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method must be able to separate the parent compound from all potential degradation products and impurities.

Table 3: Starting Point for RP-HPLC Method Development

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile or Methanol |

| Gradient | Start with a gradient from 10% B to 90% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Column Temperature | 30°C |

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples to ensure that all degradation product peaks are well-resolved from the main peak.

Conclusion

While direct stability data for this compound is limited, a comprehensive understanding of its potential degradation can be inferred from the behavior of structurally similar compounds. The primary anticipated degradation pathways include oxidation of the amine functionality, photodegradation via C-Br bond cleavage, and thermal degradation through C-N bond scission. This guide provides a framework for researchers and drug development professionals to approach the stability assessment of this compound. The outlined experimental protocols and analytical method development strategies offer a solid starting point for generating the necessary data to ensure the quality, safety, and efficacy of products containing this compound. It is imperative that these generalized protocols are tailored to specific experimental setups and that all analytical methods are fully validated.

References

- 1. H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

Chiral separation of 1-(4-Bromophenyl)propan-1-amine enantiomers

An In-depth Technical Guide to the Chiral Separation of 1-(4-Bromophenyl)propan-1-amine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the chiral separation of this compound enantiomers. The separation of these enantiomers is crucial in drug development, as individual enantiomers can exhibit different pharmacological and toxicological profiles. This document details methodologies for chiral High-Performance Liquid Chromatography (HPLC), diastereomeric salt formation, and enzymatic resolution, presenting quantitative data and experimental protocols to aid in the selection and implementation of the most suitable separation strategy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. The selection of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving optimal resolution.

Experimental Protocols

Method 1: Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in separating a wide range of chiral compounds, including aromatic amines.

-

Column: Chiralpak AD-H or Chiralcel OD-H

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic amines like this compound, the addition of a small amount of a basic modifier is often necessary to improve peak shape and resolution. A common mobile phase composition is n-hexane:isopropanol:diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).[1]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: Ambient

Method 2: Pirkle-Type CSP

A validated method for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, utilizes a Pirkle-type, or brush-type, CSP. This method can be adapted for this compound.

-

Column: (R,R) Whelk-01

-

Mobile Phase: n-hexane:ethanol:trifluoroacetic acid (TFA):isopropyl amine (95:5:0.1:0.025 v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm

-

Temperature: 25°C

Data Presentation

The following table summarizes representative quantitative data for the chiral HPLC separation of a closely related compound, β-amino-β-(4-bromophenyl) propionic acid, on an (R,R) Whelk-01 column.

| Parameter | Value |

| Chiral Stationary Phase | (R,R) Whelk-01 |

| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025) |

| Flow Rate | 1.0 mL/min |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

| Resolution (Rs) | > 2.5 |

Experimental Workflow

Caption: Workflow for Chiral HPLC Analysis.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these salts can be separated by crystallization.

Experimental Protocol

A general protocol for the resolution of a chiral amine using a chiral acid is as follows:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The choice of solvent is critical and may require screening to find the optimal conditions for selective crystallization.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.

-

Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract and evaporate the solvent to obtain the purified enantiomer. The enantiomeric excess (ee) can be determined by chiral HPLC.

Data Presentation

The success of a diastereomeric salt resolution is highly dependent on the specific combination of the amine, resolving agent, and solvent. The following table provides a conceptual summary of expected outcomes.

| Parameter | Expected Outcome |

| Resolving Agent | (+)-Tartaric Acid |

| Solvent | Ethanol |

| Yield of Diastereomeric Salt | Typically < 50% for the desired enantiomer in a single step |

| Enantiomeric Excess (ee) of Isolated Amine | > 90% (can be improved with recrystallization) |

Logical Relationship Diagram

References

Synonyms for 1-(4-Bromophenyl)propan-1-amine like alpha-Ethyl-4-bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)propan-1-amine, also known by its synonym alpha-Ethyl-4-bromobenzylamine. This document delves into the chemical identity, synthesis, and potential pharmacological characterization of this compound, offering detailed experimental protocols and data presentation to support research and drug development endeavors.

Chemical Identity and Synonyms

This compound is a substituted phenethylamine derivative. The presence of a bromine atom on the phenyl ring and an ethyl group on the alpha-carbon of the amine side chain are key structural features. A clear understanding of its nomenclature is crucial for literature searches and chemical sourcing.

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonym | alpha-Ethyl-4-bromobenzylamine |

| CAS Number | 74877-09-1[1][2][3] |

| Molecular Formula | C₉H₁₂BrN[1][2] |

| Molecular Weight | 214.10 g/mol [1] |

| Chiral Forms | (S)-1-(4-bromophenyl)propan-1-amine[4], (R)-1-(4-Bromophenyl)propan-1-amine |

Synthesis Protocol: Reductive Amination

The most common and efficient method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 1-(4-bromophenyl)propan-1-one. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.[5][6][7][8][9][10][11][12][13]

Experimental Protocol

Materials:

-

1-(4-bromophenyl)propan-1-one

-

Ammonia solution (e.g., 7N in methanol) or ammonium acetate

-

Reducing agent: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-(4-bromophenyl)propan-1-one (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). If using ammonium acetate, add 3-5 equivalents. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5-2 equivalents), portion-wise. Caution: Hydrogen gas evolution may occur. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Below is a DOT script for a visual representation of the synthesis workflow.

Potential Pharmacological Activity and Characterization

The structural similarity of this compound to other psychoactive substituted phenethylamines suggests a potential interaction with monoamine neurotransmitter systems. Specifically, many phenethylamine derivatives are known to interact with adrenergic receptors.[14][15][16] Therefore, a logical starting point for characterizing the biological activity of this compound is to investigate its affinity for and functional effects on α- and β-adrenergic receptors.

Proposed Experimental Workflow for Pharmacological Characterization

A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. This workflow begins with broad screening to identify potential targets and progresses to more specific assays to elucidate the mechanism of action.

Detailed Experimental Protocols for Pharmacological Assays

3.2.1. Primary Screening: Radioligand Binding Assay

This assay determines the affinity of the test compound for various adrenergic receptor subtypes by measuring its ability to displace a radiolabeled ligand.[17][18][19][20][21][22][23][24]

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [³H]-dihydroalprenolol for β receptors) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) for this compound |

| α₁ | [³H]-Prazosin | To be determined |

| α₂ | [³H]-Yohimbine | To be determined |

| β₁ | [³H]-Dihydroalprenolol | To be determined |

| β₂ | [³H]-Dihydroalprenolol | To be determined |

3.2.2. Secondary Assay: Functional Characterization (e.g., Calcium Mobilization Assay for Gq-coupled receptors)

If the binding assay indicates high affinity for a Gq-coupled adrenergic receptor (e.g., α₁), a calcium mobilization assay can determine if the compound acts as an agonist or antagonist.[25][26][27][28][29]

Protocol:

-

Cell Culture and Dye Loading: Culture cells expressing the target receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Mode: Add varying concentrations of this compound to the cells and measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist effect.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then add a known agonist for the receptor at its EC₅₀ concentration. A decrease in the agonist-induced fluorescence signal indicates an antagonist effect.

-

Data Analysis: For agonist activity, determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal efficacy). For antagonist activity, determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).

Hypothetical Data Presentation:

| Assay Mode | Parameter | Value for this compound |

| Agonist | EC₅₀ (nM) | To be determined |

| Emax (%) | To be determined | |

| Antagonist | IC₅₀ (nM) | To be determined |

Potential Signaling Pathway

Assuming this compound is found to be an antagonist of the α₁-adrenergic receptor, a Gq-coupled GPCR, it would inhibit the signaling cascade initiated by the endogenous agonist, norepinephrine. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

This technical guide provides a foundational framework for the synthesis and pharmacological investigation of this compound. The detailed protocols and structured data presentation are intended to facilitate further research into the therapeutic potential of this and related compounds.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 74877-09-1 [amp.chemicalbook.com]

- 4. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. ias.ac.in [ias.ac.in]

- 6. scispace.com [scispace.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between affinity toward adrenergic receptors and approximate electrostatic potentials of phenylethylamine derivatives. 1. Effects of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 24. scienceopen.com [scienceopen.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. ionbiosciences.com [ionbiosciences.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(4-Bromophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)propan-1-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for assessing its chemical purity is essential. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.

The described method utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, providing a straightforward and reproducible approach for quality control in both research and manufacturing environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C₉H₁₂BrN[1] |

| Molecular Weight | 214.10 g/mol [1][2] |

| Appearance | Liquid[1] |

| CAS Number | 74877-09-1[2] |

Experimental Protocols

Materials and Reagents

-

Analyte: this compound (Reference Standard and Sample)

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Water: HPLC grade or purified water

-

Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade

-

Orthophosphoric Acid (H₃PO₄): Analytical reagent grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in Table 2.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent with UV Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) B: Acetonitrile |

| Gradient | 60% A / 40% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix the phosphate buffer and acetonitrile in the specified ratio (e.g., 60:40 v/v for isocratic elution). Degas the mobile phase prior to use.[3]

-

Diluent: A mixture of mobile phase components (60:40 v/v, Buffer:Acetonitrile) is recommended.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 50 mL solution in the same manner as the standard solution.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the parameters listed in Table 3.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte and its impurities.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution and record the chromatogram.

-

After analysis, flush the column with a mixture of water and acetonitrile (e.g., 50:50 v/v) to remove buffer salts.

Data Presentation and Purity Calculation

The purity of the this compound sample is determined by the area normalization method. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A hypothetical chromatogram and the corresponding data are presented in Table 4 for illustrative purposes.

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 3.5 | 1500 | 0.05 | Impurity 1 (e.g., starting material) |

| 2 | 5.2 | 3000 | 0.10 | Impurity 2 (e.g., byproduct) |

| 3 | 7.8 | 2985000 | 99.80 | This compound |